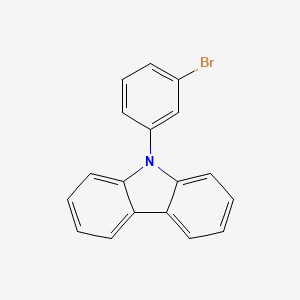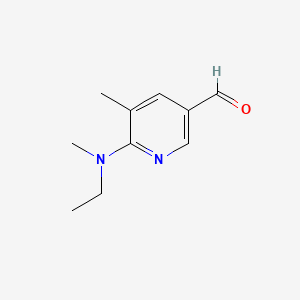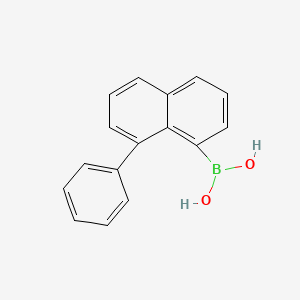
8-Phenyl-1-naphthalenyl boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyl-1-naphthalenyl boronic acid is an organic intermediate with the molecular formula C16H13BO2 . It is also known by other names such as 8-phenyl-1-phthalenyl boronic acid and Boronic acid, (8-phenyl-1-naphthalenyl)- .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. For instance, the Suzuki–Miyaura coupling is a widely used method involving boron reagents . Another method involves the use of 1,8-naphthalenediaminatoborane (DANBH) in an iridium-catalyzed borylation of aromatic C–H bonds . Additionally, a one-pot synthesis approach has been used to create phenylboronic acid-functionalized organic polymers .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom attached to one alkyl substituent (a C–B bond) and two hydroxyl groups . The boron atom is sp2-hybridized and possesses a vacant p orbital, which is orthogonal to the three substituents, giving it a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids have been used as catalysts for various chemical reactions. For example, they have been used for the direct nucleophilic and electrophilic activation of alcohols under ambient conditions . They have also been used in the formation of boronium salts .Physical And Chemical Properties Analysis
8-Phenyl-1-naphthalenyl boronic acid has a boiling point of 464.4±43.0 °C at 760 mmHg . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Mécanisme D'action
While the exact mechanism of action for 8-Phenyl-1-naphthalenyl boronic acid is not clear, boronic acids in general are known to act as mild Lewis acids. They can undergo reversible covalent exchange with hydroxy-containing substrates, which allows them to activate a wide variety of alcohols under mild and selective conditions .
Propriétés
IUPAC Name |
(8-phenylnaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRXBKYDVJTHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
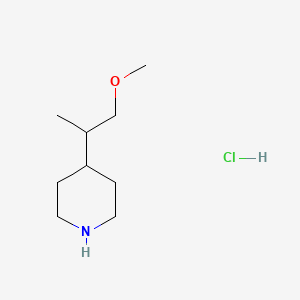
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)

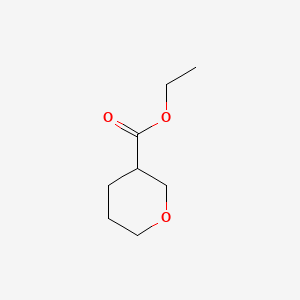

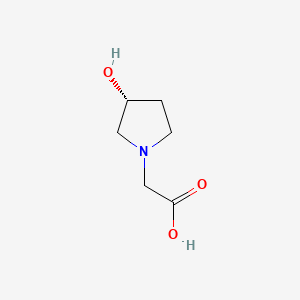
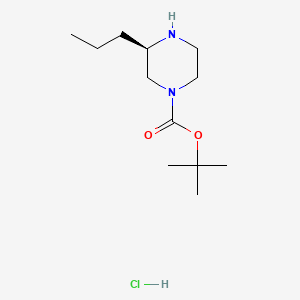
![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
